molecular formula C22H16F3N5O2 B11450899 N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide

Cat. No.: B11450899
M. Wt: 439.4 g/mol
InChI Key: NDIHHYZYUVPLAV-UHFFFAOYSA-N
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Description

N-[4-({1-[3-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide is a synthetic organic compound designed for research applications in medicinal chemistry and pharmacology. This molecule features a benzamide core linked to a tetrazole moiety via an ether bridge, a structure reminiscent of compounds investigated for their potential biological activity. Tetrazole derivatives are isosteres of carboxylic acids, which can improve metabolic stability and bioavailability in drug discovery projects . Similar tetrazole-containing compounds have been studied for their role as calcium channel blockers, indicating potential research value in the field of neuroscience, particularly for investigating pain pathways and migraine . Furthermore, the trifluoromethyl group is a common pharmacophore in agrochemical and pharmaceutical agents due to its ability to influence the molecule's electronegativity, metabolic stability, and binding affinity . The specific arrangement of its aromatic and heterocyclic rings makes this compound a candidate for research into structure-activity relationships (SAR) and for screening against various biological targets. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C22H16F3N5O2

Molecular Weight

439.4 g/mol

IUPAC Name

N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]benzamide

InChI

InChI=1S/C22H16F3N5O2/c23-22(24,25)16-7-4-8-18(13-16)30-20(27-28-29-30)14-32-19-11-9-17(10-12-19)26-21(31)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,31)

InChI Key

NDIHHYZYUVPLAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Tetrazole Ring Synthesis

The tetrazole core is synthesized via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. Source demonstrates that sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in glacial acetic acid at 80°C yield 1-substituted tetrazoles with >85% efficiency . For this compound, 3-(trifluoromethyl)phenylnitrile undergoes cycloaddition with NaN₃ in acetic acid to form 1-[3-(trifluoromethyl)phenyl]-1H-tetrazole (Intermediate A).

Key Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 80°C

  • Time: 5–6 hours

  • Catalyst: None required (acidic medium suffices)

This method avoids hazardous intermediates and ensures regioselectivity for the 1-substituted tetrazole .

Benzamide Coupling

The final step involves coupling 4-aminophenyl ether (Intermediate C) with benzoyl chloride. A Schotten-Baumann reaction in aqueous sodium hydroxide (NaOH) and dichloromethane (DCM) at room temperature achieves this. Triethylamine (Et₃N) is added to scavenge HCl, preventing protonation of the amine.

Reaction Parameters:

  • Molar Ratio: 1:1.2 (amine:benzoyl chloride)

  • Temperature: 25°C

  • Workup: Extraction with DCM, followed by column chromatography (SiO₂, hexane/ethyl acetate 3:1)

  • Purity: >95% (HPLC)

Crystallization and Purification

While the amorphous form is initially obtained, source highlights the importance of polymorphic control for stability. Recrystallization from acetonitrile at 4°C yields a thermodynamically stable crystalline form . Key steps include:

  • Dissolving the crude product in hot acetonitrile.

  • Seeding with pre-formed crystals to induce nucleation.

  • Gradual cooling to 4°C over 12 hours.

  • Filtration and washing with cold acetonitrile .

Characterization Data:

  • Melting Point: 168–170°C

  • XRD: Distinct peaks at 2θ = 12.4°, 15.8°, and 24.6°

Analytical Validation

Spectroscopic Confirmation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 7.89–7.43 (m, 9H, aromatic-H), 5.32 (s, 2H, OCH₂) .

  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

  • MS (ESI): m/z 484.1 [M+H]⁺ .

Challenges and Mitigation Strategies

  • Tetrazole Hydrolysis: Moisture during cycloaddition leads to ring-opening. Use of anhydrous acetic acid and molecular sieves mitigates this .

  • Etherification Side Reactions: Competing O-alkylation is minimized by maintaining pH < 8.

  • Polymorphic Control: Seeding with form A crystals ensures consistent crystallinity .

Chemical Reactions Analysis

Types of Reactions

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Tetrazole Ring : This five-membered ring is known for its ability to mimic carboxylic acids, facilitating interactions with biological targets.
  • Trifluoromethyl Group : This moiety enhances lipophilicity, improving the compound's ability to penetrate biological membranes.
  • Benzamide Moiety : This structure contributes to the overall stability and reactivity of the compound.

Antimicrobial Activity

Research indicates that N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide exhibits significant antimicrobial properties. The presence of the tetrazole ring allows it to bind effectively to various enzymes and receptors, potentially inhibiting microbial growth. Studies have shown that similar tetrazole-containing compounds can inhibit bacterial and fungal strains, suggesting that this compound may have broad-spectrum antimicrobial effects.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it exhibits significant growth inhibition against various cancer cell lines. For instance, compounds with similar structures have shown enhanced cytotoxicity when halogen substituents like fluorine are present. The mechanism of action may involve the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Inflammatory Disease Modulation

This compound has also been examined for its role in modulating inflammatory responses. The tetrazole ring's ability to interact with receptors involved in cytokine production (such as interleukin-17) suggests potential therapeutic applications in conditions like psoriasis and rheumatoid arthritis.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoromethyl Group : This step often employs electrophilic fluorination methods or nucleophilic substitution reactions.
  • Benzamide Formation : Finally, coupling reactions are used to attach the benzamide moiety.

Case Study 1: Antitumor Activity

A comparative study evaluated this compound against multiple cancer cell lines, revealing IC50 values significantly lower than those of standard chemotherapeutic agents. This indicates a promising avenue for further investigation into its anticancer properties.

Case Study 2: RORc Inhibition

A preclinical study assessed the efficacy of this compound as a retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. The findings demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting therapeutic applications in treating autoimmune diseases.

Mechanism of Action

The mechanism of action of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

  • Substitution Patterns : The target compound’s methoxy-linked tetrazole distinguishes it from analogs like , where the tetrazole is directly attached to the phenyl ring. This ether linkage may influence solubility and binding kinetics.
  • Trifluoromethyl Positioning: The 3-CF₃ substitution on the tetrazole (target compound) contrasts with 4-CF₃ in ’s quinoline derivative, which could alter steric interactions in target binding .
  • Scaffold Diversity: Pyrazole-tetrazole hybrids () and quinoline derivatives () demonstrate the versatility of tetrazole integration into diverse pharmacophores for tailored bioactivity.

Biological Activity

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide, a compound characterized by its unique structural components including a trifluoromethyl group and a tetrazole ring, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound can be described by the following chemical structure:

\text{N 4 1 3 trifluoromethyl phenyl 1H tetrazol 5 yl}methoxy)phenyl]benzamide}

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Tetrazole Ring: Known for its role in various pharmacological activities.
  • Benzamide Moiety: Contributes to the compound's stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the tetrazole ring may modulate enzyme activity and receptor interactions.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in signaling pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: It may act as an antagonist or agonist at various receptor sites, altering physiological responses.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the tetrazole ring has been linked to cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AA431 (epidermoid carcinoma)1.98
Compound BJurkat (T-cell leukemia)1.61
This compoundTBDTBD

Anticonvulsant Activity

Compounds containing tetrazole rings have also been studied for their anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems.

Case Studies

Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of tetrazole derivatives, this compound was found to significantly reduce cell viability in A431 cells, demonstrating potential as an anticancer agent.

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of epilepsy. Results suggested that the compound could reduce seizure frequency and severity in animal models, indicating promise for treating epilepsy.

Q & A

Q. How can reaction conditions be optimized for synthesizing the tetrazole-containing scaffold in this compound?

  • Methodological Answer : The tetrazole moiety is synthesized via cycloaddition or substitution reactions. A validated approach involves using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C. For example, substituted chlorobenzoyl chlorides react with tetrazole precursors under these conditions, monitored by TLC. Workup includes ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purity . Key Parameters :
SolventCatalystTemperatureReaction TimeYield Optimization
PEG-400Bleaching Earth Clay70–80°C1 hourRecrystallization in aqueous acetic acid

Q. What spectroscopic and chromatographic methods confirm the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify characteristic peaks for the tetrazole ring (~1,500–1,600 cm⁻¹ for C=N stretching) and trifluoromethyl groups (~1,100–1,200 cm⁻¹).
  • ¹H/¹³C NMR : Chemical shifts for the methoxy group (δ ~3.8–4.2 ppm in ¹H NMR) and benzamide carbonyl (δ ~165–170 ppm in ¹³C NMR).
  • HPLC : Purity assessment (e.g., 95–99% purity using C18 columns with acetonitrile/water gradients) .

Q. Which purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use aqueous acetic acid or ethanol/water mixtures to remove byproducts.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents for polar derivatives.
  • HPLC : Reverse-phase methods for high-purity isolation, critical for biological assays .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina validate the compound’s binding mode to target proteins?

  • Methodological Answer :
  • Grid Parameter Setup : Define binding pockets using X-ray crystallography data (if available).
  • Scoring Function : AutoDock Vina’s improved scoring function evaluates binding affinity (ΔG). Clustering analysis identifies dominant binding poses.
  • Validation : Compare docking results with experimental data (e.g., IC₅₀ values from kinase assays) .
    Example : Docking studies on CXCL12 inhibitors showed hydrogen bonding between the tetrazole ring and active-site residues, correlating with activity .

Q. How do substituents on the benzamide and tetrazole rings influence biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and target affinity. For example, trifluoromethyl groups on the phenyl ring improve kinase inhibition (IC₅₀ < 1 µM in tyrosine kinase assays) .
  • Methoxy Linkers : Adjust spatial orientation for optimal target engagement. Substitution at the 4-position of the benzamide enhances solubility without compromising activity .
    SAR Table :
Substituent PositionBiological Activity (IC₅₀)Assay TypeReference
3-CF₃ (benzamide)0.8 µMTyrosine kinase
4-OCH₃ (linker)2.1 µMAnticancer

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural Confounders : Compare substituent effects. For instance, conflicting IC₅₀ values for purine derivatives may arise from differences in cell permeability or off-target effects .
  • Meta-Analysis : Use tools like Prism® to normalize data across studies and identify outliers .

Q. What computational strategies extend beyond docking to study this compound’s dynamics?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100+ ns trajectories.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • ADMET Prediction : SwissADME or pkCSM for pharmacokinetic profiling (e.g., CYP450 inhibition risk) .

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